

Technical Comparison Guide: Mass Spectrometry Profiling of N-(3,4-dichlorophenyl)guanidine

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Compound of Interest

Compound Name:	<i>N</i> -(3,4-dichlorophenyl)guanidine
CAS No.:	112677-24-4
Cat. No.:	B3417706

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Executive Summary

N-(3,4-dichlorophenyl)guanidine (often abbreviated as 3,4-DCPG) is a primary metabolite and degradation product of the antimalarial biguanides Chlorproguanil and Proguanil. Its accurate identification is critical in pharmacokinetic studies and stability indicating assays.

This guide characterizes the compound's ionization behavior, isotopic signature, and collision-induced dissociation (CID) pathways. It compares the fragmentation performance of Electrospray Ionization (ESI) against Electron Impact (EI) and outlines specific differentiation strategies to distinguish this metabolite from its parent drug and downstream aniline analogs.

Chemical Identity & Isotopic Fingerprint

Before analyzing fragmentation, the precursor ion's isotopic envelope provides the first level of confirmation. The presence of two chlorine atoms creates a distinct "fingerprint" that must be verified in MS1.

Feature	Specification
Chemical Formula	
Monoisotopic Mass	203.0017 Da ()
Precursor Ion (ESI+)	m/z 204.0
Isotope Pattern	9 : 6 : 1 (approximate intensity ratio for M : M+2 : M+4)

Diagnostic Insight: In a low-resolution scan, look for the M+2 peak (m/z 206) at ~65% intensity of the base peak (m/z 204). Absence of this pattern rules out the dichlorophenyl moiety immediately.

Comparative Analysis: Ionization & Activation Modes

ESI (Soft Ionization) vs. EI (Hard Ionization)

The choice of ionization source drastically alters the spectral topology.

Feature	ESI (Electrospray Ionization)	EI (Electron Impact)
Primary Ion		
Energy Regime	Soft (Low internal energy)	Hard (70 eV)
Base Peak	m/z 204 (Precursor) or m/z 162 (Fragment)	m/z 161 (Aniline radical cation)
Utility	Quantitation (LC-MS/MS). Preserves the guanidine "head" for specific MS2 transitions.	Library Matching. Extensive fragmentation useful for structural confirmation but lower sensitivity for trace analysis.
Recommendation	Preferred. High polarity of the guanidine group makes ESI significantly more sensitive than APCI or EI.	Use only for GC-MS analysis of derivatized samples (e.g., TMS derivatives).

Fragmentation Pathways (ESI-MS/MS)

Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 204) undergoes two competitive cleavage pathways driven by the stability of the resulting aniline-type cation.

Pathway A: Deguanidination (Loss of Cyanamide) - The Quantifier

This is the dominant pathway and the standard transition for quantitation (MRM).

- Mechanism: Proton transfer to the terminal nitrogen facilitates the elimination of a neutral cyanamide molecule ().
- Transition:
- Neutral Loss: 42 Da

- Product Ion: 3,4-dichloroaniline cation ().

Pathway B: Deamination (Loss of Ammonia) - The Qualifier

- Mechanism: Nucleophilic attack or simple heterolytic cleavage ejects .
- Transition:
- Neutral Loss: 17 Da
- Product Ion: (3,4-dichlorophenyl)cyanamidium ion.

Pathway C: Secondary Fragmentation

At higher collision energies (>30 eV), the m/z 162 daughter ion fragments further.

- Transition:

(Loss of

or

)

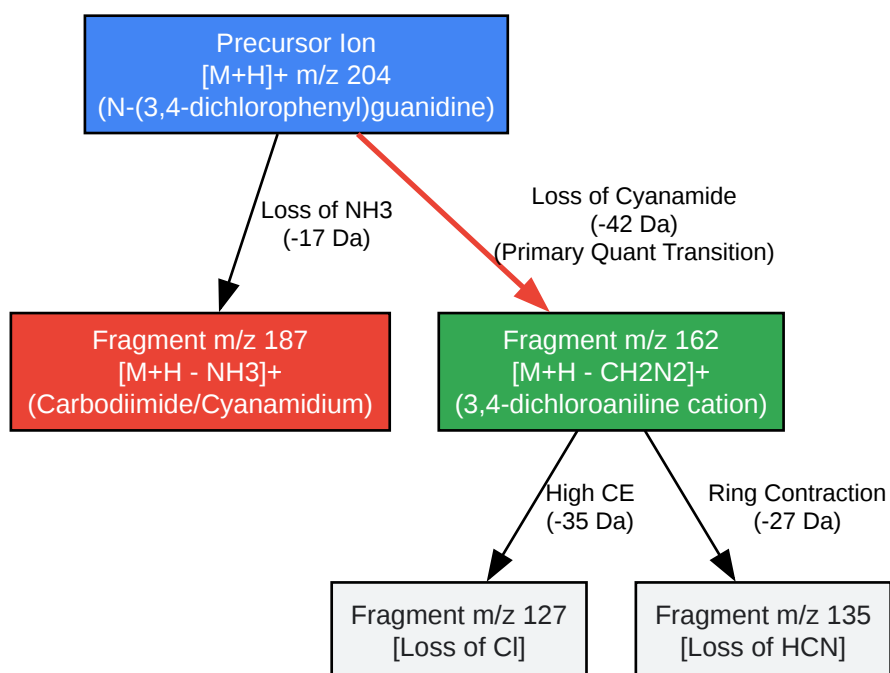
- Transition:

(Loss of

, ring contraction)

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways and secondary dissociations.



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Caption: ESI-MS/MS fragmentation tree for **N-(3,4-dichlorophenyl)guanidine** showing primary quantification (m/z 162) and qualification (m/z 187) pathways.

Differentiation Strategy

A common analytical challenge is distinguishing the metabolite from in-source fragments of the parent drug.

Analyte	Precursor (m/z)	Key Fragments	Retention Time Behavior
N-(3,4-dichlorophenyl)guanidine	204	162, 187	Elutes earlier (more polar) than parent.
Chlorproguanil (Parent)	288	204, 162, 145	Elutes later. m/z 204 is a fragment, not the parent.
3,4-Dichloroaniline	162	127, 99	Elutes earlier or later depending on pH. No m/z 204 precursor.

Validation Rule: To confirm the presence of the metabolite (3,4-DCPG) and not just the parent drug fragmenting in the source:

- Monitor the 204 -> 162 transition.
- Ensure the chromatographic peak for this transition does not co-elute with the peak for Chlorproguanil (288 -> 204).

Experimental Protocol: LC-MS/MS Setup

This protocol is designed for trace analysis in biological matrices (plasma/urine).

Sample Preparation[1][2][3]

- Protein Precipitation: Mix 50 μ L plasma with 150 μ L Acetonitrile (containing Internal Standard).
- Centrifugation: 10,000 x g for 10 min.
- Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes. (Guanidines are polar; ensure sufficient retention at low %B).

MS Parameters (Source: ESI+)

- Capillary Voltage: 3.0 kV
- Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of parent).
- Collision Energy (CE):
 - Transition 204 > 162: 20 - 25 eV
 - Transition 204 > 187: 15 - 20 eV

References

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Sources

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